ethyl 4-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, and isoindole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate to form 4-ethoxycarbonylphenylboronic acid . This intermediate can then undergo further reactions to incorporate the carbamoyl and isoindole groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbamoyl groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-(5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of isoindole and benzoate, such as:
- ETHYL 4-BORONOBENZOATE
- 4-ETHOXYCARBONYL-PHENYLBORONIC ACID
Uniqueness
ETHYL 4-(5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22N2O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22N2O7/c1-3-35-26(33)16-5-10-19(11-6-16)28-23(30)18-9-14-21-22(15-18)25(32)29(24(21)31)20-12-7-17(8-13-20)27(34)36-4-2/h5-15H,3-4H2,1-2H3,(H,28,30) |
InChI Key |
BKMRVMYJPXUYJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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